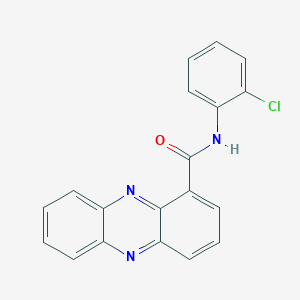

N-(2-chlorophenyl)phenazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C19H12ClN3O . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound . Phenazine derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties .

Synthesis Analysis

The synthesis of phenazine derivatives like this compound often involves microbial biosynthesis . For instance, a biocontrol bacterium, Pseudomonas chlororaphis HT66, has been engineered to enhance the biosynthesis of phenazine-1-carboxamide (PCN), a phenazine derivative . The yield of PCN by the wild-type strain HT66 was 424.87 mg/L at 24 h .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize the compound .Scientific Research Applications

Antitumor Activity

N-(2-chlorophenyl)phenazine-1-carboxamide derivatives have been investigated for their antitumor properties. Research has shown that certain phenazine-1-carboxamides exhibit significant antitumor activities. One study highlighted the synthesis of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides and their evaluation against L1210 leukemia in vitro as well as P388 leukemia and Lewis lung carcinoma in vivo. The cytotoxicity of these compounds correlated positively with the electron-withdrawing power of the substituent group, indicating the potential of phenazine derivatives as antitumor drugs (Rewcastle, Denny, & Baguley, 1987). Another study elaborated on novel angular benzophenazines as dual topoisomerase I and II inhibitors, offering a new approach to cancer chemotherapy by targeting key enzymes responsible for DNA topology (Vicker et al., 2002).

Biocontrol Agents

Phenazine-1-carboxamide (PCN) is a biocontrol agent produced by plant growth-promoting rhizosphere pseudomonads, including Pseudomonas chlororaphis. It has been the subject of studies aimed at enhancing its biosynthesis for agricultural applications. For instance, the manipulation of genetic factors and optimization of medium components in P. chlororaphis strains have significantly increased PCN production, highlighting its potential for industrial-scale production of biopesticides (Peng et al., 2018). Additionally, metabolic engineering strategies have been employed to enhance PCN production in P. chlororaphis, indicating the feasibility of modifying microbial cell factories for this purpose (Li et al., 2020).

Environmental Interactions

The environmental interactions of phenazine-1-carboxamide, particularly in agricultural soils, have been studied to understand its fate and impact. Research on the degradation, adsorption, and leaching of PCN in soils has provided insights into its environmental behavior, indicating that factors such as soil organic matter content and pH play crucial roles in its degradation and mobility. This knowledge is essential for assessing the environmental risks associated with the use of phenazine-based biopesticides (Ou et al., 2020).

Future Directions

The future directions for research on N-(2-chlorophenyl)phenazine-1-carboxamide could involve further exploration of its biological activities and potential applications. For instance, Pseudomonas chlororaphis HT66 could be further modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .

Mechanism of Action

Target of Action

N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .

Mode of Action

The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .

Biochemical Pathways

The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Result of Action

The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .

properties

IUPAC Name |

N-(2-chlorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOQQWSFYVWPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)